5-Fluoro-2-[(oxan-4-yl)methoxy]aniline
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Overview
Description
5-Fluoro-2-[(oxan-4-yl)methoxy]aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a fluorine atom at the 5th position of the benzene ring and an oxan-4-ylmethoxy group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[(oxan-4-yl)methoxy]aniline typically involves the following steps:
Protection of the amine group: The starting material, 5-fluoro-2-methoxyaniline, is protected to prevent unwanted reactions at the amine group.
Nitration: The protected compound undergoes nitration to introduce a nitro group at the desired position.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[(oxan-4-yl)methoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
5-Fluoro-2-[(oxan-4-yl)methoxy]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[(oxan-4-yl)methoxy]aniline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can inhibit or activate specific biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methoxyaniline: Similar structure but lacks the oxan-4-ylmethoxy group.
4-Fluoro-2-methylaniline: Similar structure but has a methyl group instead of the oxan-4-ylmethoxy group
Uniqueness
5-Fluoro-2-[(oxan-4-yl)methoxy]aniline is unique due to the presence of both the fluorine atom and the oxan-4-ylmethoxy group
Properties
Molecular Formula |
C12H16FNO2 |
---|---|
Molecular Weight |
225.26 g/mol |
IUPAC Name |
5-fluoro-2-(oxan-4-ylmethoxy)aniline |
InChI |
InChI=1S/C12H16FNO2/c13-10-1-2-12(11(14)7-10)16-8-9-3-5-15-6-4-9/h1-2,7,9H,3-6,8,14H2 |
InChI Key |
IHWKSUKDVCXXHV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1COC2=C(C=C(C=C2)F)N |
Origin of Product |
United States |
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